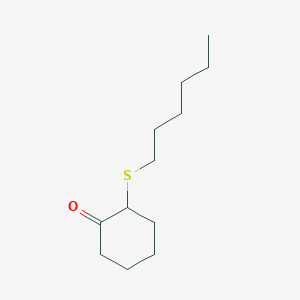
2-(Hexylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a hexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with hexylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of catalysts like palladium or platinum can enhance the reaction rate and selectivity, making the process more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-(Hexylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hexylsulfanyl group can interact with biological membranes, potentially disrupting their function. The carbonyl group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the hexylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
2-(Hexylsulfanyl)cyclohexanol: The reduced form of 2-(Hexylsulfanyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more likely to interact with lipid membranes and potentially increasing its biological activity.
Properties
CAS No. |
84040-12-0 |
|---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
2-hexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h12H,2-10H2,1H3 |
InChI Key |
YLEBIMJPMTWBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















